molecular formula C11H13NO2S B14200787 N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide CAS No. 918866-71-4

N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide

Cat. No.: B14200787
CAS No.: 918866-71-4
M. Wt: 223.29 g/mol
InChI Key: SOGUSJXWYHVYGR-UHFFFAOYSA-N
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Description

N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide is an organic compound characterized by the presence of a thiophene ring substituted with a hydroxy-methylbutynyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide typically involves the following steps:

    Formation of the Hydroxy-Methylbutynyl Group: This can be achieved through the reaction of a suitable alkyne with a hydroxy-methyl group under basic conditions.

    Introduction of the Thiophene Ring: The hydroxy-methylbutynyl group is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Acetylation: The final step involves the acetylation of the thiophene derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxy-methylbutynyl group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
  • 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine

Uniqueness

N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide is unique due to the presence of both a thiophene ring and an acetamide group, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications that require specific molecular interactions.

Properties

CAS No.

918866-71-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-[2-(3-hydroxy-3-methylbut-1-ynyl)thiophen-3-yl]acetamide

InChI

InChI=1S/C11H13NO2S/c1-8(13)12-9-5-7-15-10(9)4-6-11(2,3)14/h5,7,14H,1-3H3,(H,12,13)

InChI Key

SOGUSJXWYHVYGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC=C1)C#CC(C)(C)O

Origin of Product

United States

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